Cas no 1706516-77-9 ((2E)-1-4-(quinoxalin-2-yloxy)piperidin-1-ylbut-2-en-1-one)

(2E)-1-4-(quinoxalin-2-yloxy)piperidin-1-ylbut-2-en-1-one is a synthetic compound featuring a quinoxalin-2-yloxy moiety and a piperidin-1-ylbut-2-en-1-one backbone. It offers unique electronic properties, making it suitable for advanced chemical synthesis. This compound exhibits high stability and reactivity, enabling versatile transformations in organic synthesis. Its structure allows for selective modifications, contributing to the development of novel pharmaceuticals and materials.
(2E)-1-4-(quinoxalin-2-yloxy)piperidin-1-ylbut-2-en-1-one structure
1706516-77-9 structure
Product Name:(2E)-1-4-(quinoxalin-2-yloxy)piperidin-1-ylbut-2-en-1-one
CAS No:1706516-77-9
MF:C17H19N3O2
MW:297.351663827896
CID:6060343
PubChem ID:90559842
Update Time:2025-07-15

(2E)-1-4-(quinoxalin-2-yloxy)piperidin-1-ylbut-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • (2E)-1-4-(quinoxalin-2-yloxy)piperidin-1-ylbut-2-en-1-one
    • AKOS024852087
    • 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)but-2-en-1-one
    • (E)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)but-2-en-1-one
    • (E)-1-(4-quinoxalin-2-yloxypiperidin-1-yl)but-2-en-1-one
    • F6359-4059
    • 1706516-77-9
    • (2E)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]but-2-en-1-one
    • Inchi: 1S/C17H19N3O2/c1-2-5-17(21)20-10-8-13(9-11-20)22-16-12-18-14-6-3-4-7-15(14)19-16/h2-7,12-13H,8-11H2,1H3/b5-2+
    • InChI Key: DOMTVQIQJOULLR-GORDUTHDSA-N
    • SMILES: O(C1C=NC2C=CC=CC=2N=1)C1CCN(C(/C=C/C)=O)CC1

Computed Properties

  • Exact Mass: 297.147726857g/mol
  • Monoisotopic Mass: 297.147726857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 405
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 55.3Ų

(2E)-1-4-(quinoxalin-2-yloxy)piperidin-1-ylbut-2-en-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6359-4059-2μmol
(2E)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]but-2-en-1-one
1706516-77-9
2μmol
$57.0 2023-09-09
Life Chemicals
F6359-4059-5μmol
(2E)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]but-2-en-1-one
1706516-77-9
5μmol
$63.0 2023-09-09
Life Chemicals
F6359-4059-10μmol
(2E)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]but-2-en-1-one
1706516-77-9
10μmol
$69.0 2023-09-09
Life Chemicals
F6359-4059-20μmol
(2E)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]but-2-en-1-one
1706516-77-9
20μmol
$79.0 2023-09-09
Life Chemicals
F6359-4059-1mg
(2E)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]but-2-en-1-one
1706516-77-9
1mg
$54.0 2023-09-09
Life Chemicals
F6359-4059-2mg
(2E)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]but-2-en-1-one
1706516-77-9
2mg
$59.0 2023-09-09
Life Chemicals
F6359-4059-3mg
(2E)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]but-2-en-1-one
1706516-77-9
3mg
$63.0 2023-09-09
Life Chemicals
F6359-4059-4mg
(2E)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]but-2-en-1-one
1706516-77-9
4mg
$66.0 2023-09-09
Life Chemicals
F6359-4059-5mg
(2E)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]but-2-en-1-one
1706516-77-9
5mg
$69.0 2023-09-09
Life Chemicals
F6359-4059-10mg
(2E)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]but-2-en-1-one
1706516-77-9
10mg
$79.0 2023-09-09

Additional information on (2E)-1-4-(quinoxalin-2-yloxy)piperidin-1-ylbut-2-en-1-one

Characterization and Emerging Applications of (2E)-1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)But-2-en-1-one (CAS No. 1706516-77-9)

The compound (2E)-1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)But-2-en-1-one, identified by CAS Registry Number 1706516-77-9, represents a structurally complex organic molecule with significant potential in biomedical research. This compound is notable for its hybrid architecture, combining the rigid conjugated framework of the quinoxaline moiety with the flexible nitrogen-containing piperidine

In recent studies published in the -substituted piperidine group creates a dual pharmacophore environment: the quinazoline core provides π-electron density for receptor interactions, while the piperidine nitrogen acts as a hydrogen bond donor site. The moiety further contributes through its α,β unsaturated carbonyl system, which is known to enhance Michael acceptor reactivity and stabilize transition states during enzyme-substrate interactions. Computational docking studies using Schrödinger's Glide software revealed that this configuration allows optimal binding to several therapeutic targets, including kinases and G-protein coupled receptors (GPCRs).

Synthetic advancements have been critical in making this compound accessible for research purposes. A recent paper in

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd